Olfactory Potency: cis-4-Isopropylcyclohexanol Demonstrates Approximately 5-Fold Greater Odor Potency Than Its trans-Diastereomer
In a controlled organoleptic evaluation conducted by professional perfumers at Givaudan, cis-4-isopropylcyclohexanol (the immediate alcohol precursor to the target acetate) was rated as 'almost five times more potent' than trans-4-isopropylcyclohexanol in odor intensity [1]. The corresponding acetate derivatives (cis- and trans-4-tert-butylcyclohexyl acetate, the woody acetate pair) exhibited an even more pronounced odor threshold differential, with the cis-isomer demonstrating 'much more pronounced' potency advantage [1]. For 4-isopropylcyclohexanol, the commercial mixture (Apo Patchone Coeur – IFF; Folrosia – Givaudan) is sold with only 25–35% cis content, yet the cis-isomer is the dominant contributor to the characteristic diffusive leathery-floral odor profile [1]. This potency differential is consistent with literature reports for structurally analogous 4-alkylcyclohexyl acetates, where cis-isomers consistently show more favorable and more intense odor characteristics than trans-isomers [2].
| Evidence Dimension | Olfactory potency (odor intensity) of cis- vs. trans-4-isopropylcyclohexanol |
|---|---|
| Target Compound Data | cis-4-Isopropylcyclohexanol: diffusive leathery-floral odor; approximately 5× more potent than trans-isomer |
| Comparator Or Baseline | trans-4-Isopropylcyclohexanol: approximately 5× less potent; commercial mixture contains 65–75% trans content |
| Quantified Difference | Approximately 5-fold greater odor potency for the cis-isomer (professional perfumer panel evaluation at Givaudan) |
| Conditions | Bulb-to-bulb distilled samples of cis- and trans-1 evaluated by professional perfumers at Givaudan; odor properties reported in Table 2 of Brenna et al. (2020) |
Why This Matters
For procurement in fragrance formulation, cis-isomer enrichment directly controls the olfactory impact per unit mass, meaning that specifying stereochemical purity is economically and sensorially consequential: a cis-enriched material delivers equivalent odor intensity at substantially lower usage levels than a cis/trans mixture.
- [1] Brenna, E.; Ghezzi, M.C.; Tentori, F.; Tessaro, D.; Crotti, M.; Pedrocchi-Fantoni, G. Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). Catalysts 2020, 10(1), 102. Table 2: Odour description of samples cis- and trans-1, cis- and trans-2. 'Cis-1 is almost five times more potent than trans-1.' View Source
- [2] Brenna, E.; Gatti, F.G.; Monti, D.; Parmeggiani, F.; Sacchetti, A. A Facile Stereoselective Biocatalytic Route to the Precursor of Woody Acetate. J. Org. Chem. 2011, 76, 9097–9103. 'The fragrance of its cis-isomer is more favorable than that of its trans-isomer, having a creamy, woody, and sweet odor.' View Source
